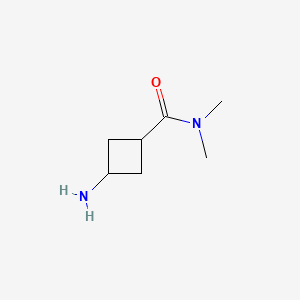

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O. It is a cyclobutane derivative featuring an amino group and a dimethylcarboxamide group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent to form the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its role as a histamine H3 receptor antagonist. This receptor plays a crucial role in regulating neurotransmitter release and has been implicated in various neurological disorders. Research indicates that cis-3-Amino-N,N-dimethylcyclobutanecarboxamide exhibits high selectivity for the H3 receptor compared to other histamine receptors, such as H1 and H2. This selectivity is critical for developing targeted therapies for conditions like narcolepsy, obesity, and cognitive dysfunctions associated with neurodegenerative diseases .

Case Study: Histamine H3 Receptor Antagonism

A study highlighted the pharmacokinetic properties of this compound, demonstrating that it possesses favorable drug degradation characteristics. The findings suggest its potential utility in creating new therapeutic agents aimed at modulating histamine signaling pathways .

Organic Synthesis and Peptidomimetics

This compound has been recognized as an effective building block in organic synthesis and peptidomimetics. Its constrained structure allows for the design of novel dipeptides and macrocyclic compounds that mimic natural peptides, which are often used in drug design due to their biological activity.

Synthesis of Dipeptides

Research has shown that coupling this compound with proteinogenic amino acids leads to the formation of a small library of dipeptides. These dipeptides were evaluated for their biological activity, particularly their ability to enhance glutamate uptake in neural cells, which could have implications for treating neurological disorders .

The compound's structural similarity to glutamic acid positions it as a promising candidate for neuropharmacological applications. Studies have demonstrated that derivatives of this compound can increase glutamate uptake in rat C6 glioma cells, indicating its potential role in modulating neurotransmitter systems .

Cell-Penetrating Peptides

Recent advancements have explored the use of this compound in developing cell-penetrating peptides (CPPs). These peptides are designed to facilitate drug delivery across cellular membranes. Research indicates that cyclobutane-containing CPPs exhibit selective cytotoxicity against Leishmania parasites while maintaining low toxicity to human cells. This specificity is crucial for developing targeted treatments against parasitic infections .

Table: Summary of Applications

Wirkmechanismus

The mechanism of action of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- cis-3-Amino-N,N-dimethylcyclohexanecarboxamide

- trans-3-Amino-N,N-dimethylcyclobutanecarboxamide

- cis-4-Amino-N,N-dimethylcyclohexanecarboxamide

Comparison: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is unique due to its specific cyclobutane ring structure and the spatial arrangement of its functional groups. Compared to its cyclohexane analogs, it exhibits different reactivity and biological activity due to the ring strain and conformational differences. The cis/trans isomerism also plays a crucial role in determining the compound’s properties and interactions.

Biologische Aktivität

Cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound may not be extensively documented, related compounds such as amino analogues of thymidine have been synthesized through complex methodologies involving several steps to ensure high yields and purity. For instance, the synthesis of 3',5'-diamino-3',5'-dideoxythymidine was achieved via a nine-step process, which serves as a reference for similar synthetic approaches for cis-3-amino derivatives .

The mechanism by which this compound may exert its effects could involve interactions with nucleic acid synthesis pathways. Compounds that mimic nucleosides often interfere with DNA or RNA polymerases, leading to inhibition of viral replication or cancer cell proliferation. This is particularly relevant in the context of antiviral drug development, where structural modifications can enhance efficacy against specific viral targets.

Case Studies

While specific case studies focusing exclusively on this compound are sparse, related research provides valuable insights:

- Thymidine Analogues : Studies on thymidine analogues have shown varying degrees of biological activity. The potent antiviral activity observed in some analogues suggests that modifications at key positions can lead to enhanced therapeutic profiles.

- Cell Line Studies : The evaluation of compounds in murine cell lines has been a common approach to assess biological activity. The findings from these studies indicate that structural modifications can significantly impact the efficacy of compounds against cancer cells.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-amino-N,N-dimethylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)5-3-6(8)4-5/h5-6H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONIESYKKCIPEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.